

5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2,4-dimethoxypyrimidine

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **5-Bromo-2,4-dimethoxypyrimidine**. This versatile heterocyclic compound is a key building block in the synthesis of a variety of biologically active molecules, most notably as a crucial intermediate in the production of advanced anticancer therapeutics.

Core Chemical Properties and Identifiers

5-Bromo-2,4-dimethoxypyrimidine is a halogenated pyrimidine derivative. Its chemical structure, featuring a pyrimidine ring substituted with a bromine atom and two methoxy groups, makes it a valuable precursor in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₆ H ₇ BrN ₂ O ₂ [1][2][3] |
| Molecular Weight | 219.04 g/mol [1][2][3] |
| CAS Number | 56686-16-9[1][2][4][5] |
| Appearance | White to off-white or pale yellow crystalline powder[4] |
| Melting Point | 62-65 °C[4][5] |
| Boiling Point | 125 °C at 17 mmHg[4] |
| IUPAC Name | 5-bromo-2,4-dimethoxypyrimidine[2] |
| Synonyms | 2,4-Dimethoxy-5-bromopyrimidine, 5-Bromo-2,4-bis(methyloxy)pyrimidine[2] |
| SMILES | <chem>COC1=NC(=NC=C1Br)OC</chem> [2] |
| InChI Key | QEZIMQMMEGPYTR-UHFFFAOYSA-N[2][5] |

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2,4-dimethoxypyrimidine** is typically achieved through a two-step process starting from 5-bromouracil.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This initial step involves the chlorination of 5-bromouracil.

Protocol:

- To a flask containing 130 mL of phosphorus oxychloride (POCl₃), add 30 g (0.16 mol) of 5-bromouracil.[3]
- Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric moisture. During this period, the evolution of HCl gas will be observed, and the mixture will become a homogeneous solution.[3]

- After the reaction is complete, remove the excess POCl_3 by distillation at atmospheric pressure.^[3]
- Continue the distillation under reduced pressure to afford 5-bromo-2,4-dichloropyrimidine. The product will distill at 85-90 °C / 4 mmHg.^[3]

Step 2: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

The dichlorinated intermediate is then converted to the target compound by methoxylation.

Protocol:

- Prepare a solution of sodium methoxide in methanol.
- Cool the sodium methoxide solution to 10-15 °C.
- Separately, dissolve 30 g of 5-bromo-2,4-dichloropyrimidine in 50 mL of methanol.
- Slowly add the 5-bromo-2,4-dichloropyrimidine solution to the cooled sodium methoxide solution.^[6]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
- Quench the reaction with crushed ice and basify with a 50% NaOH solution to a pH of 10.^[6]
- Extract the product with an organic solvent such as chloroform or methylene dichloride.^[6]
- Separate the organic layer, dry it over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and evaporate the solvent under reduced pressure to yield **5-Bromo-2,4-dimethoxypyrimidine**.^[6]

Reactivity and Role in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the synthesis of complex drug molecules.

Suzuki-Miyaura Coupling

This reaction is used to form C-C bonds by coupling with boronic acids or esters.

Suzuki-Miyaura coupling of **5-Bromo-2,4-dimethoxypyrimidine**.

Sonogashira Coupling

This reaction facilitates the formation of a C-C bond with a terminal alkyne.

Sonogashira coupling of **5-Bromo-2,4-dimethoxypyrimidine**.

Heck Coupling

The Heck reaction enables the formation of a C-C bond with an alkene.

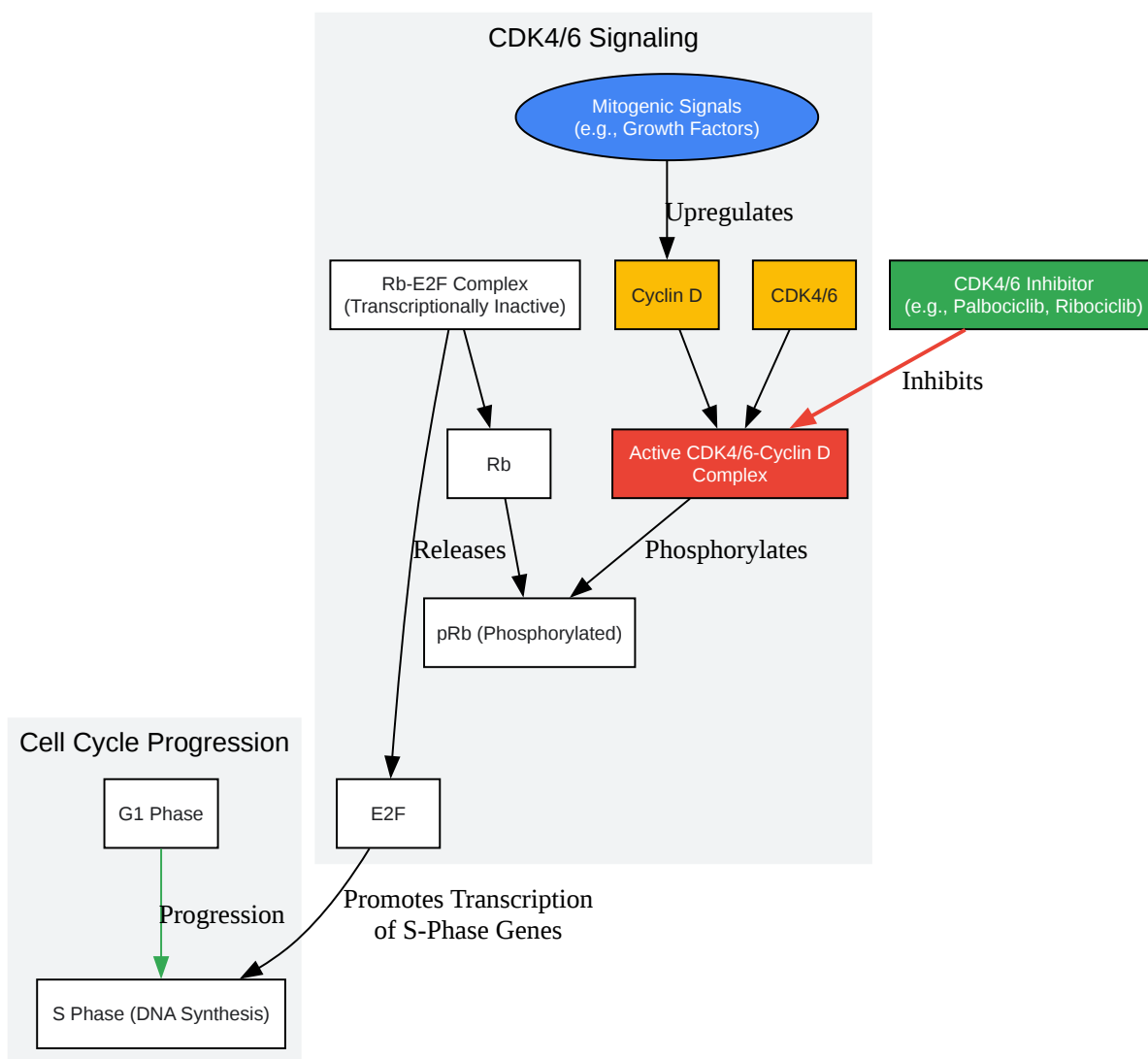
Heck coupling of **5-Bromo-2,4-dimethoxypyrimidine**.

Application in Drug Development: Synthesis of CDK4/6 Inhibitors

A primary application of **5-Bromo-2,4-dimethoxypyrimidine** is as a key intermediate in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib. These drugs are at the forefront of targeted cancer therapy, particularly for certain types of breast cancer.

The CDK4/6 Signaling Pathway

The CDK4/6 pathway is a critical regulator of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block this pathway, thereby arresting the cell cycle in the G1 phase and inhibiting the growth of cancer cells.



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The CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Experimental Workflow: Synthesis of a CDK4/6 Inhibitor Precursor

The following workflow outlines the general synthetic route from **5-Bromo-2,4-dimethoxypyrimidine** to a key precursor for CDK4/6 inhibitors.



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General synthetic workflow for a CDK4/6 inhibitor precursor.

Conclusion

5-Bromo-2,4-dimethoxypyrimidine is a cornerstone molecule in modern medicinal chemistry. Its well-defined reactivity and synthetic accessibility make it an indispensable tool for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, with a particular focus on its role in the creation of life-saving CDK4/6 inhibitors. Researchers are encouraged to use this information as a starting point for their investigations into new and innovative applications of this versatile compound.

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- To cite this document: BenchChem. [5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014629#what-is-5-bromo-2-4-dimethoxypyrimidine>]

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